tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[[2-(trifluoromethyl)pyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)15-7-10(11(12,13)14)5-4-6-16-10/h16H,4-7H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWMWUYFSAYWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCN1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the use of tert-butyl carbamate and 2-(trifluoromethyl)pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Cross-Coupling Reactions: The compound can be involved in palladium-catalyzed cross-coupling reactions with aryl halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like THF or DMF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts with bases like cesium carbonate in solvents like 1,4-dioxane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while cross-coupling reactions can produce complex organic molecules with diverse functional groups.
Scientific Research Applications
tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The pyrrolidine ring can interact with various biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between “tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate” and analogous compounds:
Structural and Functional Insights:
Core Heterocycle :
- The pyrrolidine core in the target compound provides conformational rigidity compared to pyrimidine () or spirocyclic systems (). This rigidity may enhance binding selectivity in enzyme-active sites .
- In contrast, pyridine or pyrimidine derivatives (e.g., –9) exhibit aromaticity and planar geometries, favoring π-π stacking interactions in drug-receptor binding .
Trifluoromethyl (-CF₃) Group: The -CF₃ group in the target compound improves lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., tert-butyl N-[1-hydroxy-3-[6-(trifluoromethyl)pyridin-3-yl]propan-2-yl]carbamate in ) .
Boc Protection :
- The tert-butyl carbamate group is a common protecting strategy for amines, as seen in multiple examples (–6). Its stability under basic conditions contrasts with acid-labile protecting groups, enabling selective deprotection in multi-step syntheses .
Biological Activity :
- Compounds with pyrrolidine cores (e.g., the target compound) are often explored for CNS drugs due to their ability to cross the blood-brain barrier. In contrast, pyrimidine derivatives () are more commonly associated with antimicrobial activity .
Biological Activity
Tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C11H19F3N2O2
- Molecular Weight : 268.28 g/mol
- CAS Number : 2132400-31-6
The compound features a trifluoromethyl group, which is known to enhance the biological activity of various drug candidates by improving their metabolic stability and bioavailability.
Research indicates that compounds with a trifluoromethyl moiety can exhibit enhanced interactions with biological targets, such as enzymes and receptors. The presence of the pyrrolidine ring in this compound may contribute to its ability to modulate neurotransmitter systems and influence neuroprotective pathways.
Biological Activities
-
Neuroprotective Effects :
- In vitro studies have shown that related compounds can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. For instance, compounds that inhibit β-secretase and acetylcholinesterase have been reported to reduce Aβ aggregation, suggesting a potential role for this compound in neuroprotection .
- Antiviral Properties :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Case Study Analysis
A study conducted on related carbamate compounds demonstrated their ability to reduce inflammation markers and oxidative stress in neuronal cell lines exposed to Aβ peptides. The results indicated that these compounds could lower TNF-α levels and reactive oxygen species (ROS), supporting their potential use in Alzheimer's disease therapy .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate with high yield?
- The synthesis typically involves multi-step reactions, starting with the coupling of tert-butyl carbamate with functionalized pyrrolidine derivatives. Critical factors include:
- Catalyst selection : Use of palladium catalysts for coupling reactions or bases like sodium hydride for nucleophilic substitutions .
- Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions often require heating (60–100°C) to overcome activation barriers but must avoid decomposition .
- Post-synthesis purification via column chromatography or recrystallization is essential to isolate the compound in high purity .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- 1H/13C NMR : The trifluoromethyl group (-CF3) appears as a singlet near 120–125 ppm in 13C NMR, while the tert-butyl group shows a characteristic triplet at ~1.4 ppm in 1H NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak [M+H]+ with the calculated exact mass (e.g., m/z ~310–330 for typical derivatives) .
- X-ray crystallography : SHELXL refinement (via SHELX programs) can resolve stereochemistry and confirm the pyrrolidine ring conformation .
Q. What are the recommended storage conditions to ensure compound stability?
- Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the carbamate group .
- Avoid exposure to moisture, strong acids/bases, or oxidizing agents, which may degrade the tert-butyl protective group .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?
- Mechanistic probes : Isotopic labeling (e.g., deuterated solvents) or trapping intermediates with TEMPO can identify radical pathways in trifluoromethyl group reactions .
- DFT calculations : Computational modeling (e.g., Gaussian software) predicts transition states and validates experimental kinetics .
- In situ monitoring : ReactIR or HPLC tracks reaction progress and identifies byproducts .
Q. What strategies resolve contradictions in crystallographic data for stereoisomers of this compound?
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns in cases of chiral pyrrolidine centers .
- Residual density analysis : Electron density maps (e.g., via Olex2) distinguish between enantiomers by comparing R-factors for alternative models .
Q. How can this compound’s biological interactions be quantified in enzyme inhibition assays?
- Surface plasmon resonance (SPR) : Immobilize target enzymes (e.g., kinases) to measure binding affinity (KD) in real-time .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
- Cellular assays : Use fluorescence-based reporters (e.g., FRET) to evaluate inhibition of downstream signaling pathways .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
- Continuous flow reactors : Improve mixing efficiency and reduce side reactions compared to batch methods .
- Chiral auxiliaries : Incorporate enantiopure starting materials (e.g., L-proline derivatives) to control pyrrolidine ring stereochemistry .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to optimize yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
